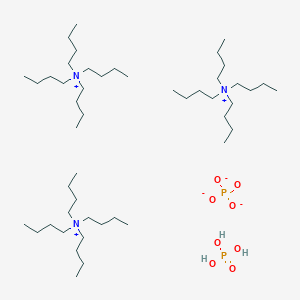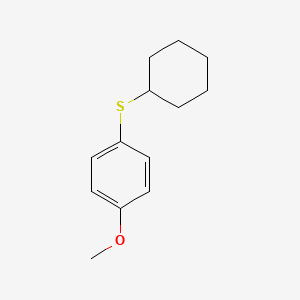
4-Chloro-6-methyl-3,5-diphenylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methyl-3,5-diphenylpyridazine is a heterocyclic compound with the molecular formula C17H13ClN2 It belongs to the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-3,5-diphenylpyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3,5-diphenylpyridazine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-methyl-3,5-diphenylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-6-methyl-3,5-diphenylpyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methyl-3,5-diphenylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 4-Chloro-3,5-diphenylpyridazine
- 6-Methyl-3,5-diphenylpyridazine
- 3,5-Diphenylpyridazine
Comparison: 4-Chloro-6-methyl-3,5-diphenylpyridazine is unique due to the presence of both a chlorine atom and a methyl group on the pyridazine ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from its analogs. The presence of the chlorine atom enhances its potential for nucleophilic substitution reactions, while the methyl group can affect its steric and electronic properties.
Propiedades
Número CAS |
60326-08-1 |
|---|---|
Fórmula molecular |
C17H13ClN2 |
Peso molecular |
280.7 g/mol |
Nombre IUPAC |
5-chloro-3-methyl-4,6-diphenylpyridazine |
InChI |
InChI=1S/C17H13ClN2/c1-12-15(13-8-4-2-5-9-13)16(18)17(20-19-12)14-10-6-3-7-11-14/h2-11H,1H3 |
Clave InChI |
VGTQHYVQWZAPDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N=N1)C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14610010.png)






![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)


![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)


